molecular formula C13H22O3 B14443441 Methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate CAS No. 73537-24-3

Methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate

Cat. No.: B14443441
CAS No.: 73537-24-3
M. Wt: 226.31 g/mol
InChI Key: FGVUPSACBQEUNT-UHFFFAOYSA-N
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Description

Methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate is an organic compound with the molecular formula C22H27O6 It is a methyl ester derivative of 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid This compound is known for its unique structure, which includes a hydroxy group and two double bonds in a conjugated system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate typically involves the esterification of 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous addition of 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid and methanol into the reactor, along with a catalyst, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of methyl 10-oxo-4,8-dimethyldeca-4,8-dienoate.

    Reduction: Formation of methyl 10-hydroxy-4,8-dimethyldecanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the conjugated double bonds can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid: The parent acid of the methyl ester.

    4,8-dimethyldecanal: A related compound with a similar carbon skeleton but different functional groups.

Uniqueness

Methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate is unique due to its combination of a hydroxy group and conjugated double bonds, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

73537-24-3

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate

InChI

InChI=1S/C13H22O3/c1-11(7-8-13(15)16-3)5-4-6-12(2)9-10-14/h5,9,14H,4,6-8,10H2,1-3H3

InChI Key

FGVUPSACBQEUNT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCO)C)CCC(=O)OC

Origin of Product

United States

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